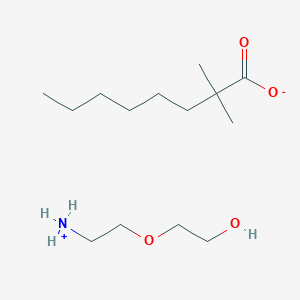
1-(2,6-Dichlorophenyl)imidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichlorophenyl)imidazolidine-2-thione is a chemical compound with the molecular formula C₉H₈Cl₂N₂S. It is a derivative of imidazolidine-2-thione, featuring a dichlorophenyl group at the first position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dichlorophenyl)imidazolidine-2-thione typically involves the reaction of 2,6-dichloroaniline with carbon disulfide and an appropriate amine. The reaction conditions often require a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,6-Dichlorophenyl)imidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted imidazolidine derivatives.
Applications De Recherche Scientifique
1-(2,6-Dichlorophenyl)imidazolidine-2-thione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Potential use in developing therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of pesticides and other agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichlorophenyl)imidazolidine-2-thione involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,6-Dichlorophenyl)imidazolidine-2-one: Similar structure but lacks the thione group.
1-(2,6-Dichlorophenyl)imidazolidine-2-thiol: Contains a thiol group instead of a thione.
1-(2,6-Dichlorophenyl)imidazolidine-2-sulfoxide: Oxidized form with a sulfoxide group.
Uniqueness
1-(2,6-Dichlorophenyl)imidazolidine-2-thione is unique due to its specific combination of the dichlorophenyl group and the thione moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Numéro CAS |
185116-66-9 |
|---|---|
Formule moléculaire |
C9H8Cl2N2S |
Poids moléculaire |
247.14 g/mol |
Nom IUPAC |
1-(2,6-dichlorophenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C9H8Cl2N2S/c10-6-2-1-3-7(11)8(6)13-5-4-12-9(13)14/h1-3H,4-5H2,(H,12,14) |
Clé InChI |
HTATVZAILMGJCT-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=S)N1)C2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


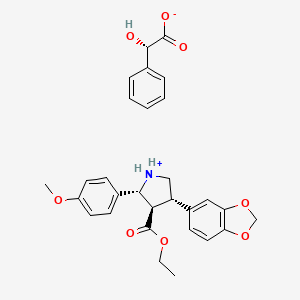

![2-[(3-Cyano-6-methoxy-2-quinolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B15165426.png)
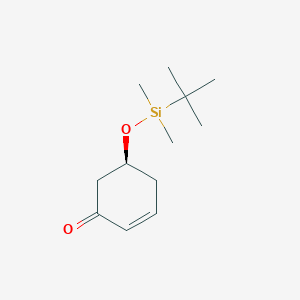

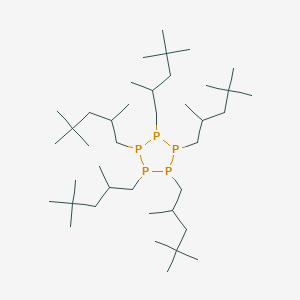
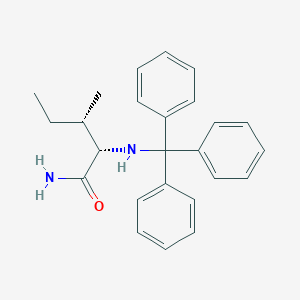
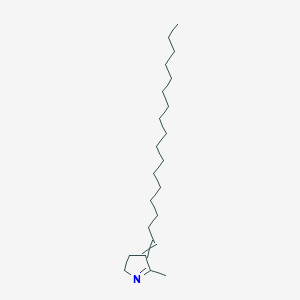

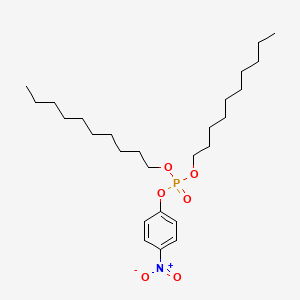
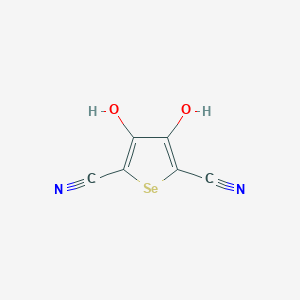

![N~1~-[(4-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B15165488.png)
